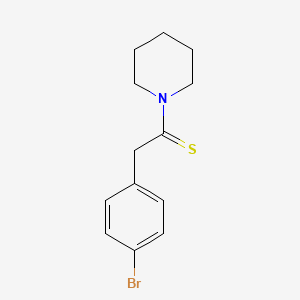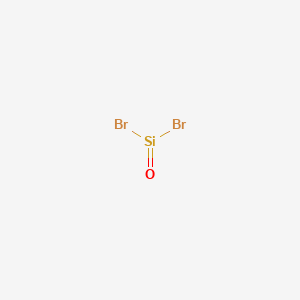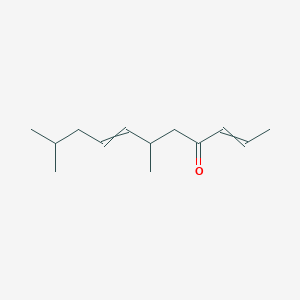![molecular formula C13H14N2O4 B14430082 2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione CAS No. 81077-46-5](/img/structure/B14430082.png)
2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine The structure of this compound includes a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a hydrazone moiety attached to a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione typically involves the reaction of a dioxane derivative with a hydrazine derivative. One common method involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methylphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.
科学的研究の応用
2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester
- 2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-4-oxanone
- 2,5-Dimethoxy-4-methylphenylcyclopropylamine
Uniqueness
2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione is unique due to its specific structural features, including the dioxane ring and the hydrazone group. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
特性
CAS番号 |
81077-46-5 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
2,2-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-6-9(7-5-8)14-15-10-11(16)18-13(2,3)19-12(10)17/h4-7,14H,1-3H3 |
InChIキー |
VZJSAKVZPZKCRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NN=C2C(=O)OC(OC2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)



